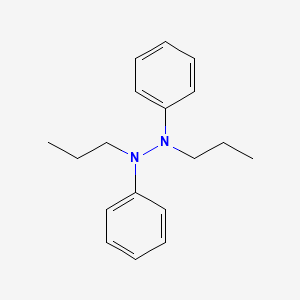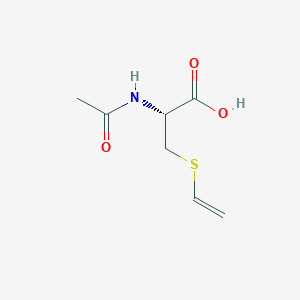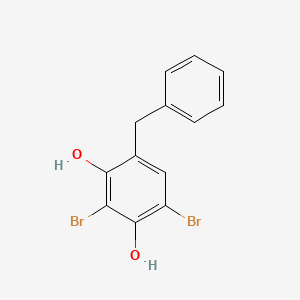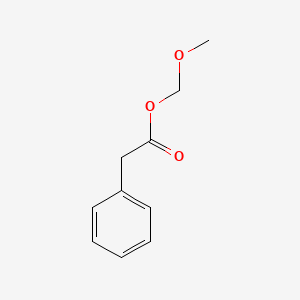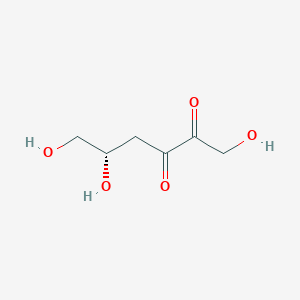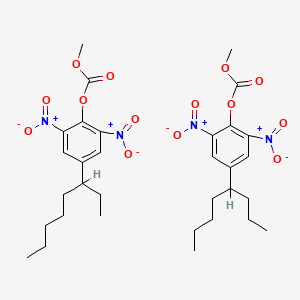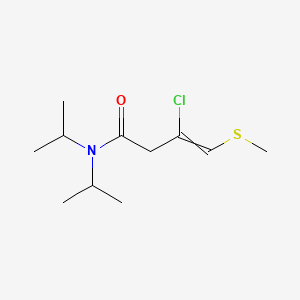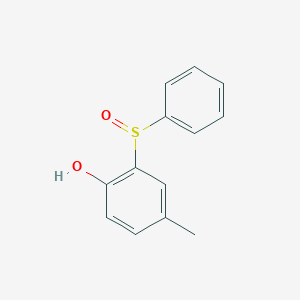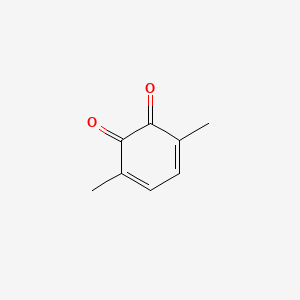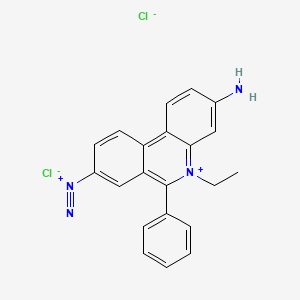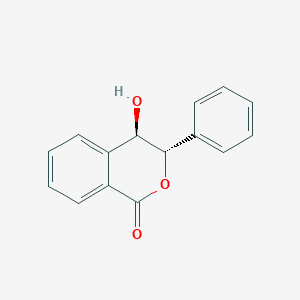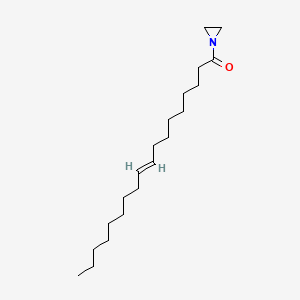
1-Oleoylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oleoylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure this compound, specifically, is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oleoylaziridine can be synthesized through several methods. One common approach involves the reaction of oleic acid with aziridine under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and selectivity of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oleoylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
1-Oleoylaziridine has found applications in various scientific fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-oleoylaziridine exerts its effects involves its highly reactive aziridine ring. This ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various molecular targets. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of 1-oleoylaziridine, known for its high reactivity and use in various chemical reactions.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different structural properties.
Epoxide: A three-membered oxygen-containing heterocycle with comparable ring strain and reactivity.
Uniqueness: this compound stands out due to its derivation from oleic acid, which imparts unique lipophilic properties. This makes it particularly useful in applications where both reactivity and solubility in organic solvents are desired. Its ability to undergo a wide range of chemical reactions further enhances its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
63021-11-4 |
|---|---|
Molekularformel |
C20H37NO |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
(E)-1-(aziridin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h9-10H,2-8,11-19H2,1H3/b10-9+ |
InChI-Schlüssel |
VGKVWFYBHNBKPA-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N1CC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)

